molecular formula C24H16F5NO4 B056536 Fmoc-D-Ala-OPfp CAS No. 125043-04-1

Fmoc-D-Ala-OPfp

Cat. No.: B056536
CAS No.: 125043-04-1
M. Wt: 477.4 g/mol
InChI Key: CJXZXBGKOSXBFR-LLVKDONJSA-N
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Description

Fmoc-D-Ala-OPfp: (Fluorenylmethyloxycarbonyl-D-alanine pentafluorophenyl ester) is a derivative of alanine, an amino acid. It is commonly used in solid-phase peptide synthesis, a method for creating peptides and proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during synthesis.

Scientific Research Applications

Chemistry: Fmoc-D-Ala-OPfp is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .

Biology: In biological research, this compound is used to create peptides that can be used as probes or inhibitors in various biochemical assays. These peptides can help in studying protein-protein interactions and enzyme activities .

Medicine: The compound is used in the development of peptide-based drugs. Peptides synthesized using this compound can be tailored to target specific receptors or enzymes, making them potential candidates for therapeutic applications .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers ensures high efficiency and reproducibility .

Mechanism of Action

Target of Action

Fmoc-D-Ala-OPfp, also known as Fmoc-D-alanine pentafluorophenyl ester , is primarily used in peptide synthesis. Its main targets are the amino acid residues in the peptide chain that it helps to form .

Mode of Action

this compound is a pre-formed pentafluorophenyl ester used for coupling of D-alanine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group (Fluorenylmethyloxycarbonyl) acts as a protective group for the amino acid during the synthesis process. The OPfp (pentafluorophenyl ester) group enhances the coupling efficiency .

Biochemical Pathways

In the context of peptide synthesis, this compound participates in the formation of peptide bonds, which are the key biochemical pathways in protein synthesis. The compound enables the monitoring of amide bond formation through bromophenol blue .

Pharmacokinetics

Its solubility in dmf (dimethylformamide) is an important property for its use in peptide synthesis .

Result of Action

The primary result of this compound’s action is the efficient coupling of D-alanine residues in peptide chains. This contributes to the successful synthesis of peptides, which are integral components of proteins and play crucial roles in biological functions .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and solvent conditions. For instance, it is typically stored at a temperature of 15-25°C . The choice of solvent can also impact the efficiency of peptide bond formation, with DMF being a commonly used solvent .

Safety and Hazards

Fmoc-D-Ala-OPfp can cause skin irritation. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

Fmoc protected aliphatic single amino acids, including Fmoc-D-Ala-OPfp, have been shown to form various structures through self-assembly, which can be controlled by solvent variation . These structures serve as excellent bio-organic scaffolds for diverse applications, indicating promising future directions in the field .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-D-Ala-OPfp is synthesized by reacting D-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. The resulting Fmoc-D-alanine is then reacted with pentafluorophenol (Pfp) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Ala-OPfp primarily undergoes substitution reactions, where the Fmoc group is removed to expose the amino group for further reactions. The compound can also participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Deprotection: The Fmoc group is removed using a base such as piperidine in a solvent like dimethylformamide (DMF).

    Coupling: The pentafluorophenyl ester group reacts with amines to form amide bonds.

Major Products:

Comparison with Similar Compounds

    Fmoc-L-Ala-OPfp: Similar to Fmoc-D-Ala-OPfp but uses L-alanine instead of D-alanine.

    Fmoc-Val-OPfp: Contains valine instead of alanine.

Uniqueness: this compound is unique in its use of D-alanine, which can impart different structural and functional properties to the synthesized peptides compared to those synthesized with L-alanine. This can be particularly useful in creating peptides with enhanced stability or altered biological activity.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXZXBGKOSXBFR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584970
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125043-04-1
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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